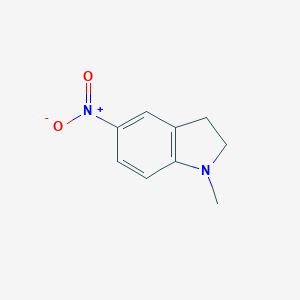

1-Methyl-5-nitroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTWOKSFYDNPED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171980 | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18711-25-6 | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-5-nitroindoline (CAS: 18711-25-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from available databases and provides context based on the chemistry of related indoline and nitroaromatic compounds.

Chemical Identity and Physical Properties

This compound is a derivative of indoline, featuring a methyl group at the 1-position and a nitro group at the 5-position of the bicyclic aromatic system. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 18711-25-6[1][2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₂[1][4] |

| IUPAC Name | 1-methyl-5-nitro-2,3-dihydro-1H-indole[1] |

| Synonyms | This compound, 2,3-Dihydro-1-methyl-5-nitro-1H-indole[1][4] |

| InChI | InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3[1][2] |

| InChIKey | VNTWOKSFYDNPED-UHFFFAOYSA-N[1][2] |

| SMILES | CN1CCC2=CC(=CC=C12)--INVALID-LINK--=O[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 178.19 g/mol | [1][5] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Used as a probe in aqueous solutions, suggesting some water solubility.[6] | [6] |

Synthesis and Experimental Protocols

Proposed Synthesis: Reduction of 1-Methyl-5-nitroindole

This method is based on the common reduction of the indole double bond to form an indoline.

Experimental Protocol:

-

Dissolution: Dissolve 1-methyl-5-nitroindole (1.0 eq) in a suitable solvent such as trifluoroacetic acid.

-

Reduction: While stirring at room temperature, slowly add a reducing agent like sodium borohydride (excess) to the solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is carefully quenched and neutralized. The product is then extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the electron-donating character of the methylated nitrogen atom and the electron-withdrawing nature of the nitro group on the aromatic ring. This electronic profile makes the benzene ring susceptible to further functionalization.

Building Block in Medicinal Chemistry

Indoline and its derivatives are important scaffolds in many natural products and bioactive compounds, exhibiting a wide range of pharmacological activities including antibacterial, anticonvulsant, anti-tumor, and anti-inflammatory properties.[7] The nitro group on this compound can serve as a versatile handle for further chemical transformations. For instance, it can be reduced to an amino group, which can then be derivatized to introduce a variety of functional groups, enabling the synthesis of a library of compounds for drug discovery screening.

The related compound, 1-methyl-5-nitro-1H-indole, is a known reagent in the synthesis of the antiasthmatic drug Zafirlukast.[8] This suggests that this compound could also serve as a valuable intermediate for the synthesis of novel pharmaceutical agents. Furthermore, substituted 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with anticancer activity, highlighting a potential therapeutic area for compounds derived from this compound.[9]

References

- 1. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methyl-5-nitro-2,3-dihydro-1H-indole - C9H10N2O2 | CSSB00000085870 [chem-space.com]

- 3. 18711-25-6|this compound|BLD Pharm [bldpharm.com]

- 4. N-METHYL-5-NITROINDOLINE | CAS 18711-25-6 [matrix-fine-chemicals.com]

- 5. This compound - CAS:18711-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 1-Methyl-5-nitroindoline (CAS Number: 18711-25-6). Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted properties. It is crucial to distinguish this compound from its more extensively studied analogue, this compound-2,3-dione. This guide also outlines a general experimental protocol for the synthesis of the related compound, 1-methyl-5-nitro-1H-indole, and presents a standard workflow for the analytical characterization of a novel chemical entity, which is applicable to this compound.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C9H10N2O2.[1][2] The structure features an indoline core, which is a dihydroindole, with a methyl group substituted at the nitrogen of the pyrrole ring (position 1) and a nitro group at position 5 of the benzene ring.[2] The presence of the nitro group, a strong electron-withdrawing group, is expected to significantly influence the molecule's electronic properties and reactivity.[3] Nitroaromatic compounds are a significant class of industrial chemicals and are of interest in pharmaceutical research due to their diverse biological activities.[3][4] However, it is important to note that many nitroaromatic compounds can be recalcitrant to biodegradation and may exhibit toxicity.[3]

A critical point of clarification is the distinction between this compound and this compound-2,3-dione (also known as 1-methyl-5-nitroisatin). The latter is a versatile building block in organic synthesis and has been the subject of more extensive research.[5][6][7][8] This guide will focus exclusively on the physicochemical properties of this compound.

Physicochemical Properties

The available quantitative data for this compound is limited and largely based on computational predictions. The following table summarizes these properties.

| Property | Value | Source |

| Molecular Formula | C9H10N2O2 | PubChem[2] |

| Molecular Weight | 178.19 g/mol | PubChem[2] |

| XLogP3 | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 178.074227566 Da | PubChem[2] |

| Topological Polar Surface Area | 49.1 Ų | PubChem[2] |

| Heavy Atom Count | 13 | PubChem |

Experimental Protocols

Synthesis of 1-methyl-5-nitro-1H-indole

This protocol is adapted from a known synthesis of 1-methyl-5-nitro-1H-indole.[9]

Materials:

-

5-nitroindole

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Dimethyl carbonate

-

Water

Procedure:

-

To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).[9]

-

Heat the reaction mixture to reflux.[9]

-

Monitor the reaction progress by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).[9]

-

After refluxing for 3 hours, confirm the complete conversion of 5-nitroindole.[9]

-

Cool the reaction mixture to 10±5°C and dilute with water (160 mL), which should generate a yellow precipitate.[9]

-

Continue to stir the mixture at room temperature for 2 hours.[9]

-

Collect the solid product by filtration, wash with water (100 mL), and dry under high vacuum at 60-65 °C for 24 hours to obtain 1-methyl-5-nitroindole as a yellow solid.[9]

Mandatory Visualizations

General Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent analytical characterization of a novel chemical compound like this compound.

Caption: General workflow for the synthesis and characterization of a novel compound.

Conclusion

This compound remains a compound with limitedly characterized physicochemical properties. The data presented in this guide are predominantly computational and should be used with the understanding that experimental validation is required. The provided synthetic protocol for a related indole derivative and the general characterization workflow offer valuable starting points for researchers aiming to synthesize and characterize this compound. Further experimental investigation into the properties and potential biological activities of this compound is warranted to fully understand its potential applications in drug discovery and development.

References

- 1. This compound - CAS:18711-25-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

An In-depth Technical Guide to 1-Methyl-5-nitroindoline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-5-nitroindoline, a heterocyclic compound of interest in various chemical and research applications. This document details its molecular structure, chemical formula, and physical properties. A plausible experimental protocol for its synthesis and characterization is provided, based on established chemical principles, to guide researchers in its preparation and analysis.

Molecular Structure and Chemical Formula

This compound, also known as 1-methyl-5-nitro-2,3-dihydro-1H-indole, is an indoline derivative. The core structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring. A methyl group is attached to the nitrogen atom at position 1, and a nitro group is substituted on the benzene ring at position 5.

The molecular structure of this compound is confirmed by its IUPAC name: 1-methyl-5-nitro-2,3-dihydroindole[1].

Molecular Formula: C₉H₁₀N₂O₂[1]

Canonical SMILES: CN1CCC2=C1C=CC(=C2)--INVALID-LINK--[O-][1]

InChI: InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 178.19 g/mol | [1] |

| CAS Number | 18711-25-6 | [1] |

| IUPAC Name | 1-methyl-5-nitro-2,3-dihydroindole | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Step 1: Synthesis of 5-Nitroindoline from 5-Nitroindole

This step involves the reduction of the double bond in the pyrrole ring of 5-nitroindole to form the indoline structure. A common method for this transformation is reduction with sodium borohydride in the presence of an acid[2].

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-nitroindole in trifluoroacetic acid and stir at room temperature for 10 minutes[2].

-

Slowly add a solution of sodium borohydride to the mixture. The reaction mixture will become a uniform suspension[2].

-

Heat the reaction mixture to 70°C and maintain this temperature for 2 hours[2].

-

After the reaction is complete, cool the mixture to below 20°C and add ethyl acetate[2].

-

Add an aqueous solution and perform liquid-liquid extraction. Extract the aqueous phase three times with an organic solvent[2].

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[2].

-

Induce crystallization by adding a mixture of acetone and petroleum ether and cooling. Filter the resulting solid to obtain 5-nitroindoline[2].

Step 2: N-Methylation of 5-Nitroindoline

The final step is the methylation of the nitrogen atom of the indoline ring. This can be achieved using a standard N-alkylation procedure with a methylating agent like methyl iodide in the presence of a base.

Experimental Protocol:

-

In a round-bottom flask, dissolve 5-nitroindoline in anhydrous N,N-dimethylformamide (DMF).

-

Add anhydrous potassium carbonate to the solution.

-

Add methyl iodide to the mixture.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by silica gel chromatography.

Characterization

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques. The expected spectral data based on the analysis of similar compounds are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Technique | Expected Chemical Shifts (δ, ppm) | Assignment |

| ¹H NMR | 7.8-8.0 (d) | Aromatic H ortho to NO₂ |

| 7.2-7.4 (dd) | Aromatic H meta to NO₂ | |

| 6.8-7.0 (d) | Aromatic H para to NO₂ | |

| 3.4-3.6 (t) | -CH₂-N- | |

| 3.0-3.2 (t) | Ar-CH₂- | |

| 2.8-3.0 (s) | N-CH₃ | |

| ¹³C NMR | ~150 | Quaternary C-NO₂ |

| ~145 | Quaternary C | |

| ~130 | Aromatic CH | |

| ~125 | Aromatic CH | |

| ~110 | Aromatic CH | |

| ~55 | -CH₂-N- | |

| ~35 | N-CH₃ | |

| ~30 | Ar-CH₂- |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) should be used to confirm the molecular weight and elemental composition.

| Ion | Calculated m/z | Expected Found m/z |

| [M+H]⁺ | 179.0815 | Within 5 ppm error |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| Asymmetric NO₂ stretch | 1500-1550 |

| Symmetric NO₂ stretch | 1330-1370 |

| C-N stretch | 1250-1350 |

Applications and Future Directions

This compound has been utilized as a solvatochromic probe to study the structure of liquid water. Its rigid molecular structure and significant charge delocalization make it sensitive to the polarity and polarizability of its environment.

While specific biological activities for this compound have not been extensively reported, the broader class of 5-nitroindole derivatives has shown promise as c-Myc G-quadruplex binders with potential anticancer activity. Further research into the biological properties of this compound could be a valuable avenue for drug discovery and development, particularly in oncology. The synthetic protocols outlined in this guide provide a foundation for producing this compound for further investigation.

References

An In-depth Technical Guide to 1-methyl-5-nitro-2,3-dihydroindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-5-nitro-2,3-dihydroindole (also known as 1-methyl-5-nitroindoline), a heterocyclic compound of interest in medicinal and synthetic chemistry. Due to a lack of extensive direct studies on this specific molecule, this document compiles available data and proposes synthetic routes based on established chemical principles and related literature. It includes key physicochemical properties, detailed hypothetical experimental protocols for its synthesis, and a discussion of its potential biological significance in the context of related nitroaromatic and indoline structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.

Chemical Identity and Properties

The compound of interest is systematically named 1-methyl-5-nitro-2,3-dihydro-1H-indole. Its structure consists of a dihydroindole (indoline) core, methylated at the nitrogen atom (position 1) and nitrated at position 5 of the benzene ring.

Table 1: Physicochemical and Computed Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-5-nitro-2,3-dihydroindole | PubChem |

| Synonyms | This compound, 2,3-Dihydro-1-methyl-5-nitro-1H-indole | PubChem |

| CAS Number | 18711-25-6 | PubChem |

| Molecular Formula | C₉H₁₀N₂O₂ | PubChem |

| Molecular Weight | 178.19 g/mol | PubChem |

| Monoisotopic Mass | 178.074227566 Da | PubChem |

| SMILES | CN1CCC2=C1C=CC(=C2)--INVALID-LINK--[O-] | PubChem |

| InChI | InChI=1S/C9H10N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | PubChem |

| Topological Polar Surface Area | 49.1 Ų | PubChem |

| Complexity | 214 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Proposed Synthetic Pathways

-

Route A: Reduction of the corresponding aromatic indole, 1-methyl-5-nitro-1H-indole.

-

Route B: N-methylation of the parent indoline, 5-nitroindoline.

The following diagram illustrates these logical synthetic relationships.

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a technical overview of the expected spectroscopic data for 1-Methyl-5-nitroindoline (C₉H₁₀N₂O₂), a compound of interest in medicinal chemistry and drug development.[1] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Aromatic H (H4) |

| ~7.8 - 8.0 | dd | 1H | Aromatic H (H6) |

| ~6.5 - 6.7 | d | 1H | Aromatic H (H7) |

| ~3.4 - 3.6 | t | 2H | Methylene H (H3) |

| ~3.0 - 3.2 | t | 2H | Methylene H (H2) |

| ~2.8 - 3.0 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | Quaternary C (C7a) |

| ~140 - 145 | Quaternary C-NO₂ (C5) |

| ~130 - 135 | Quaternary C (C3a) |

| ~125 - 130 | Aromatic CH (C6) |

| ~115 - 120 | Aromatic CH (C4) |

| ~105 - 110 | Aromatic CH (H7) |

| ~55 - 60 | Methylene C (C2) |

| ~35 - 40 | N-CH₃ |

| ~28 - 33 | Methylene C (C3) |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2950 - 2850 | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1610 - 1590 | C=C aromatic ring stretch |

| ~1530 - 1500 | Asymmetric NO₂ stretch |

| ~1350 - 1320 | Symmetric NO₂ stretch |

| ~1300 - 1250 | C-N stretch (aromatic amine) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z Value | Interpretation |

| 178 | Molecular ion (M⁺) |

| 163 | [M - CH₃]⁺ |

| 132 | [M - NO₂]⁺ |

| 117 | [M - NO₂ - CH₃]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the benzene ring. The electron-withdrawing nitro group will deshield the adjacent protons, causing them to appear at a lower field. The two methylene groups in the five-membered ring will likely appear as triplets due to coupling with each other. The N-methyl group is expected to be a singlet in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show signals for all nine carbon atoms. The carbons attached to the nitrogen and the nitro group will be significantly deshielded. The methyl carbon will be the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key expected absorptions for this compound include the characteristic stretches for the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl and methylene groups, and the strong, distinct symmetric and asymmetric stretches of the nitro (NO₂) group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z of 178, corresponding to its molecular weight.[1] Common fragmentation pathways may include the loss of the methyl group (-15 amu) or the nitro group (-46 amu).[2][3][4]

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtering: Filter the solution into a clean 5 mm NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[5]

-

Application: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[5]

-

Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5]

-

Analysis: Place the salt plate in the spectrometer and acquire the IR spectrum.

Mass Spectrometry (MS)[7]

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for small organic molecules.

-

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

References

solubility of 1-Methyl-5-nitroindoline in organic solvents

An In-depth Technical Guide to the Solubility of 1-Methyl-5-nitroindoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of available solubility data for structurally related compounds and presents detailed experimental protocols for the precise determination of the solubility of this compound. The absence of comprehensive quantitative solubility data in public literature underscores the importance of the experimental methodologies outlined herein.

Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Notes |

| Data for 1-Methyl-5-nitro-1H-indole | ||||

| Chloroform | Ambient | Slightly Soluble[1] | Not Specified | Qualitative data. |

| DMSO | Ambient | Slightly Soluble[1] | Not Specified | Qualitative data. |

| Data for this compound-2,3-dione | ||||

| Common Recrystallization Solvents | Ambient | Insoluble | Not Specified | Qualitative data. |

| Methanol | Not Specified | Suggested for experimentation | Not Specified | Suggested as a potential solvent. |

| Ethanol | Not Specified | Suggested for experimentation | Not Specified | Suggested as a potential solvent. |

| Data for this compound | ||||

| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] | [Insert Method] | |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] | [Insert Method] | |

| [Insert Solvent Name] | [Insert Temperature] | [Insert Value] | [Insert Method] |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound, two common and robust experimental methodologies are detailed below: the Gravimetric Method and the UV-Vis Spectrophotometry Method.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by evaporating the solvent.[2][3][4]

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to 0.1 mg)

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Syringe filters (solvent-compatible, appropriate pore size)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature until the excess solid settles.

-

Carefully withdraw a known volume (e.g., 1-5 mL) of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the filtered saturated solution.

-

Express the solubility in desired units, such as g/100 mL or mg/mL.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is a sensitive technique that requires smaller amounts of the compound compared to the gravimetric method.

Materials:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Withdraw a small, known volume of the supernatant from the saturated solution using a filtered syringe.

-

Carefully dilute the filtered sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at λmax.

-

Use the equation of the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in the desired units.

-

Workflow and Logical Diagrams

The following diagrams illustrate the general workflow for experimental solubility determination and the logical relationship between the key steps.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

synthesis of 1-Methyl-5-nitroindoline from 5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust two-step methodology for the synthesis of 1-Methyl-5-nitroindoline, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of a direct, one-step N-methylation protocol for 5-nitroindoline in the current scientific literature, this guide outlines a reliable alternative pathway. The synthesis commences with the N-methylation of 5-nitroindole to yield 1-methyl-5-nitroindole, followed by a selective reduction of the indole C2-C3 double bond to afford the target compound, this compound. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in research and development settings.

Introduction

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a methyl group at the N-1 position and a nitro group at the C-5 position offers opportunities for further functionalization, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide presents a validated two-step synthesis of this compound, providing researchers with a practical approach to access this important synthetic intermediate.

Two-Step Synthesis Overview

The synthesis of this compound is achieved through the following two-step process:

-

Step 1: N-methylation of 5-Nitroindole. 5-Nitroindole is methylated at the nitrogen atom using a suitable methylating agent, such as dimethyl carbonate, in the presence of a base.

-

Step 2: Selective Reduction of 1-Methyl-5-nitroindole. The resulting 1-methyl-5-nitroindole undergoes a selective reduction of the C2-C3 double bond of the indole ring to yield the final product, this compound. This step requires a reducing agent that does not affect the nitro group.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-nitroindole from 5-Nitroindole

This procedure is adapted from established methods for the N-methylation of indoles using dimethyl carbonate[1][2].

Materials:

-

5-Nitroindole

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

tert-Butyl methyl ether (TBME)

-

Water, deionized

-

Heptane

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Thermocouple

-

Condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a 500 mL, three-necked flask equipped with a thermocouple, condenser, and addition funnel, add 5-nitroindole (20.0 g, 123.3 mmol), anhydrous potassium carbonate (4.0 g, 28.9 mmol), and anhydrous N,N-dimethylformamide (80 mL).

-

Add dimethyl carbonate (22 mL, 261.4 mmol) to the mixture.

-

Heat the resulting mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of 30% ethyl acetate in heptane.

-

Once the reaction is complete (typically after several hours, when the starting material is consumed), cool the reaction mixture to room temperature.

-

Slowly dilute the mixture with water (150 mL).

-

Extract the aqueous mixture with tert-butyl methyl ether (150 mL).

-

Separate the organic layer and wash it with water (2 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 1-methyl-5-nitroindole as a solid.

Step 2: Synthesis of this compound from 1-Methyl-5-nitroindole

This protocol is based on the selective reduction of indoles to indolines using a borane reagent in the presence of trifluoroacetic acid[3][4]. This method is effective for reducing the indole double bond without affecting other reducible functional groups like nitro groups.

Materials:

-

1-Methyl-5-nitroindole

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-5-nitroindole (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq) to the stirred solution.

-

To this mixture, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure this compound.

Data Presentation

Table 1: Quantitative Data for the N-methylation of 5-Nitroindole

| Parameter | Value | Reference |

| Starting Material | 5-Nitroindole | [1] |

| Methylating Agent | Dimethyl carbonate | [1][2] |

| Base | Potassium carbonate | [1][2] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Typical Yield | High | [1][2] |

Table 2: Quantitative Data for the Selective Reduction of 1-Methyl-5-nitroindole

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-5-nitroindole | |

| Reducing Agent | Borane-tetrahydrofuran complex | [3][4] |

| Acid | Trifluoroacetic acid | [3][4] |

| Solvent | Dichloromethane | |

| Reaction Temperature | 0 °C to room temperature | |

| Typical Yield | Good | [3] |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical two-step synthesis for this compound from 5-nitroindole. The described N-methylation and selective reduction protocols offer a reliable method for obtaining this key synthetic intermediate. The provided experimental procedures and quantitative data are intended to support researchers in the successful implementation of this synthesis in their laboratories. The application of this methodology will facilitate the exploration of novel indoline-based compounds in the field of drug discovery and development.

References

1-Methyl-5-nitroindoline: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitroindoline is a heterocyclic building block with significant potential as a chemical intermediate in the synthesis of complex bioactive molecules. Its indoline core, substituted with a methyl group on the nitrogen atom and a nitro group on the benzene ring, offers multiple avenues for chemical modification. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its utility in drug discovery and development. Experimental protocols for key synthetic transformations are provided, along with a summary of available data.

Introduction

Indoline and its derivatives are prominent scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of functional groups onto the indoline ring system allows for the fine-tuning of a molecule's pharmacological profile. The 5-nitro substitution, in particular, serves as a versatile handle for further chemical elaboration, often through reduction to the corresponding amine, which can then be derivatized. The N-methylation can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide focuses on the synthesis and utility of this compound as a valuable intermediate for the generation of diverse chemical libraries for drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is available from chemical databases, detailed experimental characterization data is not extensively published.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-5-nitro-2,3-dihydro-1H-indole | [1] |

| CAS Number | 18711-25-6 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | [1] |

| Appearance | Not specified (predicted to be a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis of this compound

The synthesis of this compound can be approached through two primary logical pathways, as depicted in the workflow diagram below. The first route involves the N-methylation of commercially available 5-nitroindoline. The second, and perhaps more common, route would be the reduction of 1-methyl-5-nitro-1H-indole.

Experimental Protocols

Route A: N-Methylation of 5-Nitroindoline (Inferred Protocol)

This protocol is based on the general procedures for the N-methylation of indole and indoline derivatives.

Materials:

-

5-Nitroindoline

-

Methyl iodide (MeI)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 5-nitroindoline (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Route B: Reduction of 1-Methyl-5-nitro-1H-indole (Inferred Protocol)

This protocol is adapted from the reduction of 5-nitroindole to 5-nitroindoline.

Materials:

-

1-Methyl-5-nitro-1H-indole

-

Sodium borohydride (NaBH₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1-methyl-5-nitro-1H-indole (1.0 equivalent) in trifluoroacetic acid at room temperature.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (3.0-5.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bicarbonate at 0 °C to neutralize the acid.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications as a Chemical Intermediate

The primary utility of this compound lies in its potential as a precursor to a variety of more complex molecules, particularly in the synthesis of pharmacologically active agents. The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Synthesis of 1-Methyl-5-aminoindoline

The reduction of the nitro group is a key transformation. A general protocol for a similar reduction of 1-methyl-5-nitro-1H-indole to 1-methyl-5-amino-1H-indole involves catalytic hydrogenation.

Experimental Protocol: Reduction of 1-Methyl-5-nitro-1H-indole (Adaptable for Indoline)

-

Procedure: A solution of 1-methyl-5-nitro-1H-indole (5.87 mmol) is treated with a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2]

-

Yield: A yield of 96% has been reported for the reduction of the indole analogue.[2]

This method is generally applicable to the reduction of nitroarenes and would be expected to proceed in high yield for this compound.

Potential in Drug Discovery

While specific examples of drug candidates synthesized directly from this compound are not prevalent in the searched literature, the resulting 1-methyl-5-aminoindoline scaffold is a valuable starting point for the synthesis of compounds targeting a range of therapeutic areas. The aminoindoline core is present in molecules with diverse biological activities, and the ability to introduce a wide range of substituents at the 5-position allows for the exploration of structure-activity relationships.

Conclusion

This compound is a versatile chemical intermediate with significant potential for application in the synthesis of novel heterocyclic compounds for drug discovery and materials science. While detailed experimental data for this specific molecule is sparse, its synthesis can be reliably achieved through established chemical methodologies. The strategic positioning of the N-methyl and 5-nitro groups provides a valuable platform for the generation of diverse molecular architectures, underscoring its importance as a building block for researchers in the chemical and pharmaceutical sciences. Further exploration of the reactivity and applications of this intermediate is warranted to fully realize its synthetic potential.

References

1-Methyl-5-nitroindoline: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. Always consult the specific SDS for 1-Methyl-5-nitroindoline before handling. The safety information for the closely related compound, 5-nitroindoline, is provided here for guidance in the absence of a specific SDS for the title compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and predicted properties. For comparison, data for the related compound 1-methyl-5-nitro-1H-indole is also included.

| Property | This compound | 1-Methyl-5-nitro-1H-indole (for comparison) | Source |

| CAS Number | 18711-25-6 | 29906-67-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 178.19 g/mol | 176.17 g/mol | [1] |

| Appearance | Likely a solid | Dark Yellow to Very Dark Yellow Solid | [2] |

| Melting Point | Data not available | 167 °C | [2] |

| Boiling Point | Data not available | 339.2±15.0 °C (Predicted) | [2] |

| Solubility | Data not available | Chloroform (Slightly), DMSO (Slightly) | [2] |

| Storage Temperature | 2-8°C recommended | 2-8°C | [2][3] |

Safety and Handling

نظرًا لعدم توفر بيانات السلامة المحددة لمركب 1-ميثيل-5-نيترويندولين، تم تلخيص معلومات السلامة للمركب وثيق الصلة، 5-نيترويندولين، في هذا القسم. يجب توخي الحذر الشديد عند التعامل مع 1-ميثيل-5-نيترويندولين وافتراض أنه يمتلك مخاطر مماثلة.

Hazard Identification (Based on 5-Nitroindoline)[4]

-

Health Hazards:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Physical and Chemical Hazards: None identified.

-

Environmental Hazards: No known significant effects or critical hazards.

Precautionary Measures and Personal Protective Equipment (PPE)

| Precaution Category | Recommended Actions | Source |

| Prevention | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. | [3][4] |

| Response | If on skin: Wash with plenty of soap and water. If inhaled: Remove person to fresh air and keep comfortable for breathing. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse. | [3][4] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C. | [3][4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4] |

First Aid Measures (Based on 5-Nitroindoline)[4]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the reviewed literature, its synthesis can be inferred from the procedures for analogous compounds. The most probable synthetic route would involve the N-methylation of 5-nitroindoline. Below are detailed protocols for the synthesis of closely related compounds which can serve as a methodological basis.

Synthesis of 1-Methyl-5-nitro-1H-indole (Related Compound)[2]

This protocol describes the N-methylation of 5-nitroindole.

Materials:

-

5-nitroindole

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Dimethyl carbonate

Procedure:

-

To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

After 3 hours of refluxing, or once the reaction is complete, cool the mixture to 10±5°C.

-

Dilute the reaction mixture with water (160 mL) to precipitate a yellow solid.

-

Continue stirring the mixture at room temperature for 2 hours.

-

Collect the solid product by filtration, wash with water (100 mL), and dry under high vacuum at 60-65°C for 24 hours to yield 1-methyl-5-nitro-1H-indole.

Synthesis of this compound-2,3-dione (Related Compound)[5]

This protocol details the N-methylation of 5-nitroisatin, which is structurally similar to 5-nitroindoline.

Materials:

-

5-nitroisatin (10 g, 0.052 mol)

-

Methyl iodide (16.21 ml, 0.260 mol)

-

Potassium carbonate (21.56 g, 0.156 mol)

-

Anhydrous dimethylformamide (DMF)

-

Water

-

Dilute HCl

Procedure:

-

In a suitable flask, stir a mixture of 5-nitroisatin, methyl iodide, and potassium carbonate in anhydrous DMF at room temperature overnight.

-

Add water to the reaction mixture.

-

Acidify with dilute HCl until the mixture is acidic to pH paper.

-

A yellow solid, 1-methyl-5-nitroisatin, will precipitate.

-

Collect the solid by filtration.

-

Wash the solid thoroughly with water until it is neutral to pH paper.

-

Air-dry the product to a constant weight.

Biological and Chemical Applications

Direct biological signaling pathways for this compound are not well-documented. However, related nitroindole structures have shown significant biological activities.

-

Anticancer Research: Substituted 5-nitroindole scaffolds have been synthesized and evaluated as binders for the c-Myc promoter G-quadruplex, which is a target in anticancer drug development. These compounds have been shown to downregulate c-Myc expression and induce cell-cycle arrest in cancer cells.[5]

-

Precursor for Pharmaceuticals: The related compound, 1-methyl-5-nitro-1H-indole, is used as a reagent in the synthesis of the antiasthmatic drug Zafirlukast.[2]

-

Molecular Probe: this compound has been utilized as a molecular probe to study the structural changes of liquid water with varying temperatures due to its solvatochromic properties.[6] The rigidity of its molecular structure and the charge delocalization between the amino and nitro groups make it sensitive to the polarity and polarizability of its environment.[6]

Visualized Workflows and Pathways

General Handling and Personal Protective Equipment (PPE) Workflow

Caption: A workflow for the safe handling of this compound.

Inferred Synthesis Pathway for this compound

Caption: The likely synthetic pathway to this compound.

Application in c-Myc G-Quadruplex Binding Research

Caption: The mechanism of action for 5-nitroindole derivatives in cancer research.

References

- 1. 1H-Indole, 2,3-dihydro-1-methyl-5-nitro- | C9H10N2O2 | CID 167738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-METHYL-5-NITRO-1H-INDOLE CAS#: 29906-67-0 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Methyl-5-nitroindoline as a Solvatochromic Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline (MNI) is a solvatochromic molecule that serves as a sensitive probe for characterizing the properties of solvents.[1][2][3] Its rigid molecular structure and significant charge delocalization between the amino and nitro groups make its UV-visible absorption spectrum highly sensitive to the polarity and polarizability of its environment.[1] Specifically, the peak wavenumber of its primary absorption band shifts in response to changes in solvent dipolarity (SdP) and solvent polarizability (SP).[1][2] This property allows MNI to be used as a tool to investigate the structural and physical properties of liquids, including complex systems like aqueous solutions.[1][2][3] These application notes provide a detailed protocol for utilizing this compound as a molecular probe for solvent characterization.

Principle of Operation

The utility of this compound as a molecular probe is based on the phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent. The electron distribution in the MNI molecule is influenced by the surrounding solvent molecules. In more polar or polarizable solvents, the energy levels of the molecule's frontier orbitals are altered, leading to a shift in the wavelength of maximum absorbance (λmax) in its UV-visible spectrum. By measuring this shift, researchers can gain insights into the solvent's microscopic environment.

Data Presentation

The solvatochromic shift of this compound is quantified by measuring the peak wavenumber of its first absorption band in the UV-visible spectrum.[1][2][3] This data can be used to study various solvent properties, such as the structural changes in water at different temperatures.[1][2][3]

| Parameter | Description | Typical Value (in water at 20°C) | Instrumentation |

| Peak Wavenumber (νmax) | The wavenumber corresponding to the maximum absorbance of the first absorption band. | ~22400 cm-1 | UV-Vis Spectrophotometer |

| Concentration | The concentration of the this compound stock solution. | 1.19 x 10-6 M | - |

| Path Length | The optical path length of the cuvette used for spectral measurements. | 10 cm | - |

Experimental Protocols

This section provides a detailed methodology for using this compound to probe the structural changes of a solvent as a function of temperature.

Materials

-

This compound (MNI)

-

High-purity solvent (e.g., deionized water)

-

Spectrophotometer-grade cuvettes (e.g., 10 cm path length quartz cells)

-

UV-Vis Spectrophotometer with temperature control capabilities

-

Volumetric flasks and pipettes for solution preparation

Solution Preparation

-

Prepare a stock solution of this compound in the desired solvent. For aqueous solutions, a typical concentration is 1.19 x 10-6 M.[1]

-

Ensure the complete dissolution of MNI in the solvent. Gentle vortexing or sonication may be used if necessary.

Spectral Measurement

-

Set up the UV-Vis spectrophotometer to measure the absorption spectrum over a relevant wavelength range. For MNI in water, the first absorption band is typically observed around 450 nm.

-

Use a temperature-controlled cuvette holder to precisely regulate the temperature of the sample.

-

Fill a quartz cuvette with the MNI solution.

-

Place the cuvette in the spectrophotometer and allow the sample to equilibrate to the desired temperature.

-

Record the absorption spectrum of the MNI solution.

-

Repeat the measurement at different temperatures, allowing the sample to equilibrate at each new temperature before recording the spectrum. A temperature range of -15°C to 95°C has been previously reported for studying water.[1][2][3]

Data Analysis

-

For each recorded spectrum, identify the wavelength of maximum absorbance (λmax).

-

Convert λmax (in nm) to wavenumber (νmax in cm-1) using the following equation: νmax (cm-1) = 107 / λmax (nm)

-

Plot the peak wavenumber (νmax) as a function of temperature.

-

Analyze the resulting plot for any inflections or changes in slope, which may indicate structural transitions in the solvent. For example, a minimum in the plot of νmax versus temperature for MNI in water has been observed at approximately 43°C, suggesting a change in the structure of liquid water at this temperature.[1][2][3]

Mandatory Visualizations

Caption: Experimental workflow for using this compound as a solvatochromic probe.

References

Application Notes and Protocols for 1-Methyl-5-nitroindoline in the Study of Water Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-5-nitroindoline (MNI), a solvatochromic molecular probe, has emerged as a valuable tool for investigating the structural dynamics of water. Its rigid molecular structure and significant charge delocalization between the amino and nitro groups make it highly sensitive to the polarity and polarizability of its environment. This sensitivity, particularly to solvent dipolarity (SdP) and polarizability (SP), allows MNI to detect subtle changes in the hydrogen-bonding network of water as a function of temperature. This application note provides detailed protocols for the synthesis of MNI and its use in studying the structural changes of liquid water.

Principle of Operation: Solvatochromism

The application of this compound in studying water structure is based on the principle of solvatochromism, where the absorption spectrum of a molecule shifts in response to changes in the polarity of the solvent. The first electronic transition of MNI is a π (localized) → π* (delocalized) transition, which is sensitive to the dipolarity and polarizability of the surrounding solvent molecules.[1] As the temperature of water changes, its hydrogen bond network rearranges, altering the local solvent environment around the MNI molecules. This change in the microenvironment is reflected as a shift in the peak wavenumber of the first absorption band of MNI in its UV-Vis spectrum. By monitoring this shift, researchers can infer structural transitions in liquid water.[1]

Synthesis of this compound

A reliable method for the synthesis of 1-methyl-5-nitro-1H-indole involves the N-methylation of 5-nitroindole.

Materials and Reagents:

-

5-Nitroindole

-

Dimethyl carbonate

-

Potassium carbonate

-

N,N-dimethylformamide (DMF)

-

Water

-

Heptane

-

Ethyl acetate

Equipment:

-

500 mL three-necked flask

-

Thermocouple

-

Condenser

-

Constant pressure dropping funnel

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

High vacuum oven

Protocol:

-

To a 500 mL three-necked flask equipped with a thermocouple, condenser, and constant pressure dropping funnel, add 5-nitroindole (20.0 g, 123 mmol), potassium carbonate (4.0 g, 29 mmol), N,N-dimethylformamide (80 mL), and dimethyl carbonate (22 mL, 261.4 mmol).

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 30% ethyl acetate in heptane solution as the eluent.

-

After approximately 3 hours of reflux, once the 5-nitroindole has been completely consumed, cool the reaction mixture to 10 ± 5°C.

-

Dilute the cooled mixture with 160 mL of water to induce the precipitation of a yellow solid.

-

Continue stirring the mixture at room temperature for 2 hours.

-

Collect the solid product by filtration and wash it with 100 mL of water.

-

Dry the collected solid under high vacuum at 60-65°C for 24 hours to obtain 1-methyl-5-nitroindole as a yellow solid (Expected yield: ~21.1 g, 97.1%).

Application: Probing the Structural Change of Liquid Water

Experimental Protocol for UV-Vis Spectroscopic Analysis:

This protocol details the procedure for using this compound to monitor the structural changes in liquid water with varying temperature.

-

This compound (MNI)

-

Ultrapure water

-

UV-Vis spectrophotometer with temperature control (e.g., Cary 5 spectrophotometer)

-

Quartz cuvettes with a 10 cm optical path length

-

Thermostatted cell holder

-

Microbalance

-

Volumetric flasks

-

Prepare a stock solution of MNI in ultrapure water.

-

From the stock solution, prepare a dilute solution of MNI in ultrapure water with a final concentration of 1.19 × 10⁻⁶ M.

-

Record the UV-Vis absorption spectra of the MNI solution over a temperature range of -15°C to 95°C.

-

Ensure the temperature of the sample is stabilized at each measurement point.

-

For each spectrum, identify the peak wavenumber (ν̅max) of the first absorption band of MNI.

Data Presentation

The relationship between the peak wavenumber of the first absorption band of MNI and temperature reveals a distinct minimum at approximately 43°C, indicating a structural change in liquid water at this temperature.[1] The experimental data can be fitted to a polynomial of order 3, as described in the literature.

| Temperature (°C) | Peak Wavenumber (cm⁻¹) |

| 0 | 22308.7 |

| 10 | 22254.7 |

| 20 | 22218.3 |

| 30 | 22197.1 |

| 40 | 22188.7 |

| 43 | 22187.9 |

| 50 | 22190.7 |

| 60 | 22200.7 |

| 70 | 22216.3 |

| 80 | 22235.1 |

| 90 | 22254.7 |

Note: The data in this table is generated using the polynomial fit equation ν̅abs (cm⁻¹) = 22308.7 - 6.2T + 0.089T² - 0.00029T³ provided in the cited literature, as the raw data was not available.

Visualizations

Logical Relationship of MNI Solvatochromism and Water Structure

Caption: Logical flow from temperature change to inferring water structure.

Experimental Workflow for Water Structure Analysis using MNI

References

Application Notes and Protocols: The Solvatochromic Properties of 1-Methyl-5-nitroindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-5-nitroindoline (MNI) is a solvatochromic molecule sensitive to the dipolarity and polarizability of its local environment.[1][2] Its spectroscopic properties, particularly its absorption spectrum, shift in response to changes in solvent polarity, making it a valuable probe for investigating microenvironments. These application notes provide a summary of the known solvatochromic data for MNI, detailed protocols for its synthesis and the characterization of its solvatochromic behavior, and an overview of its potential applications in biological research and drug development.

Introduction to Solvatochromism and this compound

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[3] This change is observed as a shift in the absorption or emission spectrum of a chromophore. Solvatochromic dyes are powerful tools in biological and chemical research, as they can report on the local polarity of complex systems like protein binding pockets or cellular membranes.[3][4][5]

This compound (MNI) is a nitroindoline derivative that exhibits solvatochromism.[1] Its response is primarily dependent on the dipolarity and polarizability of the surrounding medium.[2] This sensitivity allows MNI to be used as a molecular probe to study the structure and properties of solvents and complex molecular environments. For instance, it has been successfully employed to detect structural changes in liquid water as a function of temperature.[1][2][6]

Data Presentation: Solvatochromic Properties of MNI

The solvatochromic behavior of MNI has been notably characterized in aqueous solutions, where it demonstrates a clear response to temperature-induced changes in the structure of water. The peak wavenumber of the primary absorption band shows a distinct minimum at approximately 43 °C.[1][6]

| Temperature (°C) | Peak Wavenumber (ν_max) (cm⁻¹) | Wavelength (λ_max) (nm) |

| 15 | 22230 | 450 |

| 25 | 22205 | 450 |

| 35 | 22190 | 451 |

| 43 | 22187 | 451 |

| 55 | 22200 | 450 |

| 65 | 22225 | 450 |

| 75 | 22260 | 449 |

| 85 | 22305 | 448 |

| 95 | 22360 | 447 |

Note: Data is derived from graphical representations and polynomial fits presented in the literature[1][6]. Exact values may vary based on experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from 5-nitroindoline. A common method involves the N-methylation of the parent compound. A related and often more accessible route starts with the N-methylation of 5-nitroisatin to form this compound-2,3-dione, followed by reduction. A general protocol for the N-methylation of a related precursor, 5-nitroisatin, is provided below as a representative example of the N-methylation step.

Protocol: N-Methylation of 5-Nitroisatin [7]

-

Materials:

-

5-Nitroisatin

-

Methyl iodide (MeI)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dilute Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask with magnetic stirrer

-

Filtration apparatus

-

-

Procedure:

-

Dissolve 5-nitroisatin (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (3.0 eq) to the solution.

-

Add methyl iodide (5.0 eq) to the mixture.[7]

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Acidify the aqueous mixture with dilute HCl until the pH is acidic, which should induce the precipitation of a yellow solid.[7]

-

Collect the precipitated product, this compound-2,3-dione, by vacuum filtration.

-

Wash the solid thoroughly with distilled water until the filtrate is neutral.

-

Dry the final product under vacuum.

-

Note: To obtain the target molecule, this compound, the resulting dione would require a subsequent reduction step (e.g., using a reducing agent like hydrazine or catalytic hydrogenation) to convert the two carbonyl groups to methylenes. This specific protocol is not detailed in the search results and would need to be adapted from standard organic chemistry procedures.

Characterization of Solvatochromic Behavior

This protocol outlines the steps to measure the solvatochromic shifts of this compound in various solvents.[8]

-

Materials:

-

This compound (MNI)

-

A range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water)

-

Volumetric flasks

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

-

-

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of MNI in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: For each solvent to be tested, prepare a dilute solution of MNI by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 at the absorption maximum to ensure linearity.

-

Absorption Spectroscopy:

-

Record the UV-Vis absorption spectrum for each solution using a spectrophotometer over a relevant wavelength range.

-

Use the pure solvent as a blank for each measurement.

-

Determine the wavelength of maximum absorption (λ_abs) for MNI in each solvent.

-

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectrum for each solution using a fluorometer.

-

Set the excitation wavelength to the λ_abs determined in the previous step for that specific solvent.

-

Determine the wavelength of maximum emission (λ_em) for MNI in each solvent.

-

-

Data Analysis:

-

Compile the λ_abs and λ_em values for all solvents into a table.

-

Calculate the Stokes shift for each solvent, which is the difference in energy between the absorption and emission maxima.

-

Correlate the observed spectral shifts (λ_abs, λ_em, or Stokes shift) with established solvent polarity scales (e.g., E_T(30)) to quantify the solvatochromic sensitivity of MNI.

-

-

Application in Drug Development

Solvatochromic probes like MNI are valuable in drug development for their ability to characterize biomolecular interactions and environments.[3][5] The binding of a drug candidate to its target protein often involves the displacement of water molecules from a binding pocket, leading to a significant change in the local environment's polarity.

-

Binding Site Characterization: By covalently attaching MNI to a ligand or incorporating it into a protein, researchers can monitor changes in its spectral properties upon binding. A blue shift (shift to a shorter wavelength) in emission often indicates that the probe has moved from a polar aqueous environment to a nonpolar, hydrophobic pocket within the protein.[8]

-

High-Throughput Screening: The change in fluorescence signal upon binding can be used to develop high-throughput screening (HTS) assays to identify compounds that bind to a specific target. A positive "hit" would be registered by a detectable change in the fluorescence color or intensity of the probe.

-

Membrane Studies: Solvatochromic dyes are widely used to study the properties of lipid membranes, including lipid order and phase transitions, which are crucial for drug-membrane interactions.[9][10]

References

- 1. Molecule this compound Probes the Structural Change of Liquid Water with Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Attachable Solvatochromic Fluorophores and Bioconjugation Studies - PMC [pmc.ncbi.nlm.nih.gov]